molecular formula C19H12Br2ClN5O2 B10925446 3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10925446
M. Wt: 537.6 g/mol
InChI Key: MMJHKGYHCMFNJC-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through the reaction of hydrazine with a suitable diketone or β-ketoester.

    Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives.

    Chlorination: The chloro substituent is introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitro Group Addition: The nitro group is added through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with Receptors: Binding to cellular receptors and modulating their signaling pathways.

    Disrupting Cellular Processes: Interfering with essential cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3-bromophenyl)-1H-pyrazole: Lacks the chloro and nitro substituents, resulting in different chemical properties.

    4-chloro-1H-pyrazole: Lacks the bromophenyl and nitro substituents, leading to different reactivity and applications.

    1-(4-nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole: Lacks the bromophenyl and chloro substituents, affecting its biological activity.

Properties

Molecular Formula

C19H12Br2ClN5O2

Molecular Weight

537.6 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C19H12Br2ClN5O2/c20-14-5-1-3-12(7-14)18-17(22)19(13-4-2-6-15(21)8-13)26(24-18)11-25-10-16(9-23-25)27(28)29/h1-10H,11H2

InChI Key

MMJHKGYHCMFNJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=CC=C4)Br)Cl

Origin of Product

United States

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